molecular formula C14H6Cl4O4 B13678700 Peroxide, bis(3,5-dichlorobenzoyl) CAS No. 92167-17-4

Peroxide, bis(3,5-dichlorobenzoyl)

Cat. No.: B13678700
CAS No.: 92167-17-4
M. Wt: 380.0 g/mol
InChI Key: DBZUJSZLTDZRCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Peroxide, bis(3,5-dichlorobenzoyl) is an organic peroxide with the molecular formula C14H6Cl4O4. It is a diacyl peroxide, which means it contains two acyl groups connected by a peroxide linkage. This compound is known for its use as a radical initiator in polymerization reactions and as a crosslinking agent in the production of silicone rubber .

Preparation Methods

Synthetic Routes and Reaction Conditions: Peroxide, bis(3,5-dichlorobenzoyl) can be synthesized by reacting 3,5-dichlorobenzoyl chloride with hydrogen peroxide in the presence of a base. The reaction typically takes place in an organic solvent such as toluene or benzene, and the temperature is maintained at a low level to prevent decomposition of the peroxide .

Industrial Production Methods: In industrial settings, the production of peroxide, bis(3,5-dichlorobenzoyl) involves the use of large-scale reactors where the reactants are mixed and the reaction is carefully controlled to ensure safety and efficiency. The product is then purified through crystallization or distillation to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions: Peroxide, bis(3,5-dichlorobenzoyl) primarily undergoes decomposition reactions, where it breaks down to form free radicals. These free radicals can initiate polymerization reactions or crosslinking processes in various materials .

Common Reagents and Conditions: The decomposition of peroxide, bis(3,5-dichlorobenzoyl) can be triggered by heat, light, or the presence of certain catalysts. Common reagents used in these reactions include solvents like benzene or toluene, and bases such as sodium hydroxide .

Major Products Formed: The major products formed from the decomposition of peroxide, bis(3,5-dichlorobenzoyl) are free radicals, which can further react to form polymers or crosslinked networks in materials like silicone rubber .

Scientific Research Applications

Peroxide, bis(3,5-dichlorobenzoyl) has a wide range of applications in scientific research. It is commonly used as a radical initiator in polymerization reactions, which are essential in the production of various plastics and resins. Additionally, it serves as a crosslinking agent in the manufacturing of silicone rubber, providing enhanced mechanical properties and stability .

In the field of biology and medicine, peroxide, bis(3,5-dichlorobenzoyl) is used in the synthesis of certain pharmaceuticals and as a reagent in biochemical studies. Its ability to generate free radicals makes it valuable in studying oxidative stress and related cellular processes .

Mechanism of Action

The mechanism of action of peroxide, bis(3,5-dichlorobenzoyl) involves the generation of free radicals through the homolytic cleavage of the peroxide bond. These free radicals can then initiate various chemical reactions, such as polymerization or crosslinking. The molecular targets and pathways involved depend on the specific application and the nature of the materials being processed .

Comparison with Similar Compounds

Similar Compounds:

  • Benzoyl peroxide
  • Di(2,4-dichlorobenzoyl) peroxide
  • Dicumyl peroxide

Comparison: Peroxide, bis(3,5-dichlorobenzoyl) is unique in its ability to generate free radicals at relatively low temperatures compared to other peroxides like benzoyl peroxide and dicumyl peroxide. This makes it particularly useful in applications where temperature-sensitive materials are involved. Additionally, its specific structure allows for selective reactivity, making it a preferred choice in certain polymerization and crosslinking processes .

Properties

CAS No.

92167-17-4

Molecular Formula

C14H6Cl4O4

Molecular Weight

380.0 g/mol

IUPAC Name

(3,5-dichlorobenzoyl) 3,5-dichlorobenzenecarboperoxoate

InChI

InChI=1S/C14H6Cl4O4/c15-9-1-7(2-10(16)5-9)13(19)21-22-14(20)8-3-11(17)6-12(18)4-8/h1-6H

InChI Key

DBZUJSZLTDZRCK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C(=O)OOC(=O)C2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.